Spinetoram J

Vue d'ensemble

Description

Spinetoram est un insecticide semi-synthétique appartenant à la classe des spinosynes. Il est dérivé des produits de fermentation de la bactérie Saccharopolyspora spinosa. Spinetoram est connu pour ses propriétés insecticides à large spectre, son action rapide et son intervalle de pré-récolte court. Il est largement utilisé en agriculture pour lutter contre une variété de ravageurs, y compris les chenilles lépidoptères, les mineuses de feuilles et les thrips .

Applications De Recherche Scientifique

Spinetoram has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and modification of spinosyns.

Biology: Spinetoram is used to study the effects of insecticides on various insect species, including their biochemical and physiological responses

Medicine: Research is being conducted on the potential use of spinetoram in controlling insect vectors of diseases.

Industry: Spinetoram is widely used in agriculture for pest control, contributing to increased crop yields and reduced crop damage

Mécanisme D'action

Target of Action

Spinetoram J, a semi-synthetic derivative of the spinosyn class of insecticides, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of nerve impulses in the nervous system of insects .

Mode of Action

This compound interacts with its targets by disrupting the function of the nicotinic acetylcholine receptors . This disruption leads to a series of changes in the nervous system of the insect, resulting in paralysis and ultimately death .

Biochemical Pathways

This compound affects the biochemical pathways associated with the transmission of nerve impulses. By disrupting the function of the nicotinic acetylcholine receptors, it interferes with the normal functioning of these pathways, leading to the downstream effects of paralysis and death in insects .

Pharmacokinetics

It is known that this compound is determined by reversed-phase high-performance liquid chromatography (hplc) using uv detection at 250nm and external standardization .

Result of Action

The primary result of this compound’s action is the death of the target insects. It has been shown to have potent insecticidal activities against many commercially significant species that cause extensive damage to crops and other plants . It also exhibits activity against important external parasites of livestock, companion animals, and humans .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the maximum dose bioassay method was used to assess field populations of cowpea thrips collected from 20 villages in Yazhou District . .

Analyse Biochimique

Biochemical Properties

Spinetoram J interacts with various enzymes, proteins, and other biomolecules. It has been observed to cause disruptions in total carbohydrates, proteins, lipids, and digestive enzymes . Moreover, significant elevations in acetylcholinesterase, α-esterase, β-esterase, acid phosphatase, alkaline phosphatase, aspartate aminotransferase, alanine aminotransferase, phenoloxidase, and chitinases were monitored .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing disruptions in total carbohydrates, proteins, lipids, and digestive enzymes . It also causes severe histological damage of the midgut characterized by necrosis and sloughing of the epithelial lining, in addition to cytoplasmic vacuolization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been observed to cause disruptions in total carbohydrates, proteins, lipids, and digestive enzymes .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Spinetoram est synthétisé par une combinaison de modification génétique et de synthèse chimique. Le processus commence par la fermentation de Saccharopolyspora spinosa pour produire des spinosynes, qui sont ensuite modifiées chimiquement. La modification clé implique l'O-méthylation de la fraction rhamnose du spinosad, couplée à une relation quantitative structure-activité (QSAR) basée sur les réseaux neuronaux et à la chimie synthétique .

Méthodes de Production Industrielle : La production industrielle de spinetoram implique une fermentation à grande échelle suivie d'une modification chimique. Le processus de fermentation est optimisé pour produire des concentrations élevées de spinosynes, qui sont ensuite extraites et purifiées. Les spinosynes purifiées subissent une modification chimique pour produire du spinetoram. Le produit final est formulé sous diverses formes, y compris les concentrés de suspension, les granulés dispersables dans l'eau et les comprimés à application directe .

Analyse Des Réactions Chimiques

Types de Réactions : Spinetoram subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification.

Réactifs et Conditions Communs :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium sont utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles sont utilisés pour les réactions de substitution, y compris les halogènes et les groupes alkyles.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent le spinetoram-J et le spinetoram-L, qui sont les composants actifs du spinetoram .

4. Applications de la Recherche Scientifique

Spinetoram a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la modification des spinosynes.

Biologie : Spinetoram est utilisé pour étudier les effets des insecticides sur diverses espèces d'insectes, y compris leurs réponses biochimiques et physiologiques

Médecine : Des recherches sont en cours sur l'utilisation potentielle du spinetoram dans la lutte contre les insectes vecteurs de maladies.

Industrie : Spinetoram est largement utilisé en agriculture pour la lutte antiparasitaire, contribuant à l'augmentation des rendements des cultures et à la réduction des dommages aux cultures

5. Mécanisme d'Action

Spinetoram exerce ses effets insecticides en perturbant les récepteurs nicotiniques de l'acétylcholine chez les insectes. Cette perturbation conduit à une activation persistante de ces récepteurs, provoquant des impulsions nerveuses continues, une paralysie et finalement la mort de l'insecte. Les cibles moléculaires impliquées comprennent les récepteurs nicotiniques de l'acétylcholine et les canaux chlorures activés par l'acide gamma-aminobutyrique .

Composés Similaires :

Spinosad : Un autre insecticide spinosyn, le spinosad est un mélange naturel de spinosynes A et D.

Benzoate d'émamectine : Un insecticide macrocyclique lactone avec un mode d'action différent, ciblant les canaux chlorures activés par le glutamate.

Abamectine : Une autre lactone macrocyclique, similaire au benzoate d'émamectine, mais avec un spectre d'activité plus large.

Unicité du Spinetoram : Spinetoram est unique en raison de sa nature semi-synthétique, qui permet un meilleur contrôle de sa structure chimique et de ses propriétés. Il a une efficacité accrue et un spectre d'activité plus large que le spinosad. De plus, le spinetoram a un profil environnemental et toxicologique favorable, ce qui le rend adapté aux programmes de lutte intégrée .

Comparaison Avec Des Composés Similaires

Spinosad: Another spinosyn insecticide, spinosad is a naturally occurring mixture of spinosyns A and D.

Emamectin benzoate: A macrocyclic lactone insecticide with a different mode of action, targeting glutamate-gated chloride channels.

Abamectin: Another macrocyclic lactone, similar to emamectin benzoate, but with a broader spectrum of activity.

Uniqueness of Spinetoram: Spinetoram is unique due to its semi-synthetic nature, which allows for greater control over its chemical structure and properties. It has improved efficacy and a broader spectrum of activity compared to spinosad. Additionally, spinetoram has a favorable environmental and toxicological profile, making it suitable for integrated pest management programs .

Propriétés

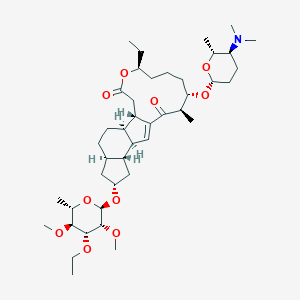

IUPAC Name |

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3/t23-,24-,25+,26-,27+,28-,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOENIMGKWNZVDA-RWGFPKGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052854 | |

| Record name | Spinetoram J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187166-40-1 | |

| Record name | 1H-as-Indaceno[3,2-d]oxacyclododecin-7,15-dione, 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-13-[[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-, (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187166-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinetoram (major component) [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinetoram J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spinetoram J | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINETORAM J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HRU6LA8S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

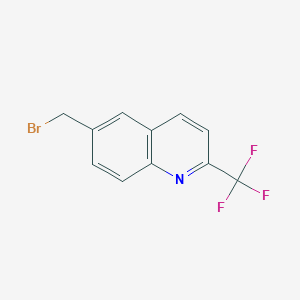

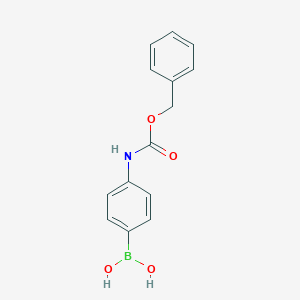

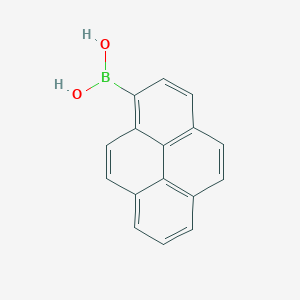

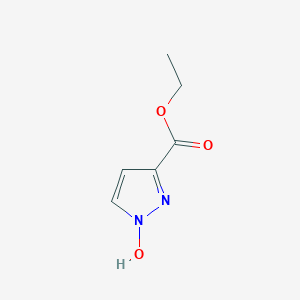

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

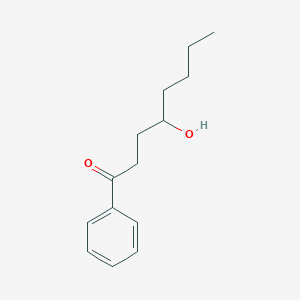

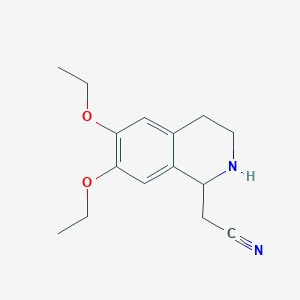

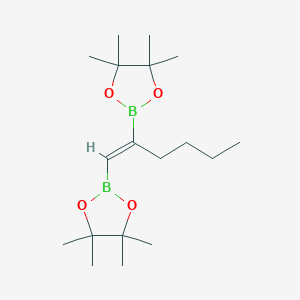

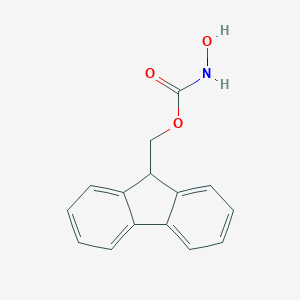

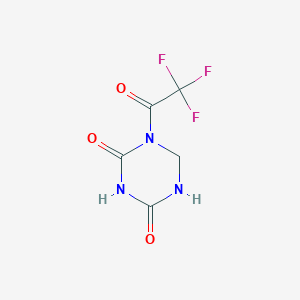

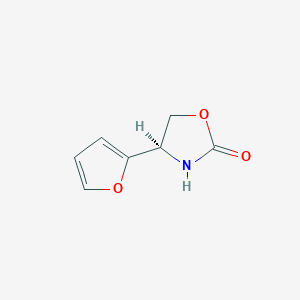

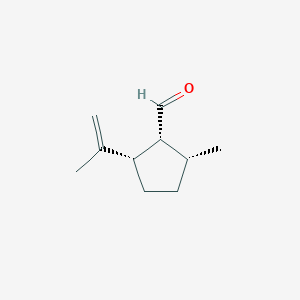

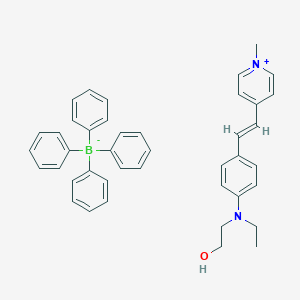

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)